5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine
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Overview
Description
5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine typically involves the reaction of 2,4-dichloro-6-fluoroaniline with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Phenylthiazole: Exhibits anti-inflammatory and analgesic activities.
2,4-Disubstituted thiazoles: These compounds have shown a wide range of biological activities, including antiviral and antioxidant properties.
Properties
Molecular Formula |
C9H5Cl2FN2S |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
5-(2,4-dichloro-6-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5Cl2FN2S/c10-4-1-5(11)8(6(12)2-4)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |
InChI Key |
TZFCKWNGGOZVMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=C(S2)N)Cl)Cl |
Origin of Product |
United States |
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